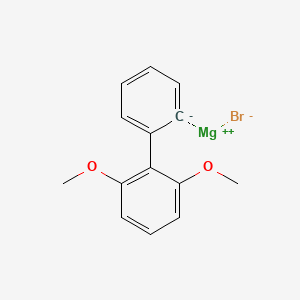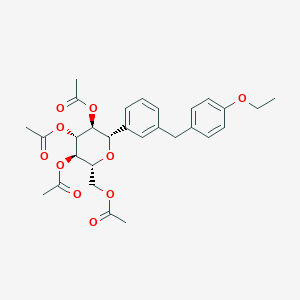![molecular formula C23H27NO6 B14897855 N-[2-[2-[(E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-4,5-dimethoxyphenyl]ethyl]acetamide](/img/structure/B14897855.png)
N-[2-[2-[(E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-4,5-dimethoxyphenyl]ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(3-(2,3-Dimethoxyphenyl)acryloyl)-4,5-dimethoxyphenethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethoxybenzaldehyde and 4,5-dimethoxyphenethylamine.
Formation of Acryloyl Intermediate: The acryloyl intermediate is formed by reacting 2,3-dimethoxybenzaldehyde with an appropriate acryloylating agent under basic conditions.
Coupling Reaction: The acryloyl intermediate is then coupled with 4,5-dimethoxyphenethylamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(E)-N-(2-(3-(2,3-Dimethoxyphenyl)acryloyl)-4,5-dimethoxyphenethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acryloyl moiety can be reduced to form the corresponding alkane.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents for substitution reactions include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving methoxyphenyl and acryloyl groups.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of (E)-N-(2-(3-(2,3-Dimethoxyphenyl)acryloyl)-4,5-dimethoxyphenethyl)acetamide would depend on its specific application. For example:
Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Chemical Reactivity: The presence of methoxy and acryloyl groups may influence the compound’s reactivity towards various chemical reagents.
類似化合物との比較
Similar Compounds
N-(2-(3-(2,3-Dimethoxyphenyl)acryloyl)phenethyl)acetamide: Lacks the additional methoxy groups on the phenethyl moiety.
(E)-N-(2-(3-(2,3-Dimethoxyphenyl)acryloyl)-4-methoxyphenethyl)acetamide: Contains fewer methoxy groups.
Uniqueness
(E)-N-(2-(3-(2,3-Dimethoxyphenyl)acryloyl)-4,5-dimethoxyphenethyl)acetamide is unique due to the presence of multiple methoxy groups and an acryloyl moiety, which may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C23H27NO6 |
|---|---|
分子量 |
413.5 g/mol |
IUPAC名 |
N-[2-[2-[(E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-4,5-dimethoxyphenyl]ethyl]acetamide |
InChI |
InChI=1S/C23H27NO6/c1-15(25)24-12-11-17-13-21(28-3)22(29-4)14-18(17)19(26)10-9-16-7-6-8-20(27-2)23(16)30-5/h6-10,13-14H,11-12H2,1-5H3,(H,24,25)/b10-9+ |
InChIキー |
PVPFNLNLTHQHNC-MDZDMXLPSA-N |
異性体SMILES |
CC(=O)NCCC1=CC(=C(C=C1C(=O)/C=C/C2=C(C(=CC=C2)OC)OC)OC)OC |
正規SMILES |
CC(=O)NCCC1=CC(=C(C=C1C(=O)C=CC2=C(C(=CC=C2)OC)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



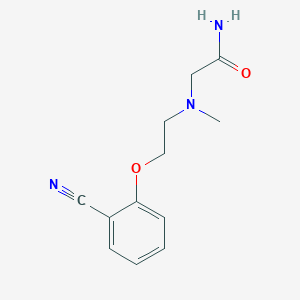

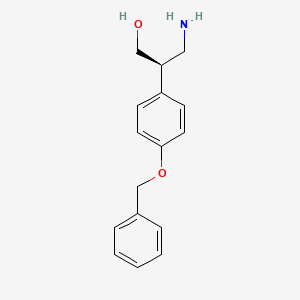
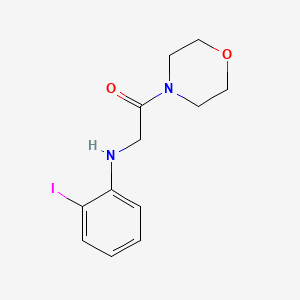
![7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B14897796.png)



